Tesimide

SARS‑CoV‑2 nsp15 endoribonuclease

Tesimide (CAS 35423-09-7, NSC‑356718) is a synthetic, small‑molecule 4‑benzylidene‑5,6,7,8‑tetrahydro‑1,3(2H,4H)‑isoquinolinedione derivative. It is primarily recognized as an aryl/heteroarylidene pyridinedione with demonstrated anti‑inflammatory properties and has been further characterized as a redox‑reactive compound capable of redox cycling.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 35423-09-7
Cat. No. B1623714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesimide
CAS35423-09-7
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CC3=CC=CC=C3)C(=O)NC2=O
InChIInChI=1S/C16H15NO2/c18-15-13-9-5-4-8-12(13)14(16(19)17-15)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19)/b14-10-
InChIKeyJFTOCKFCHJCDDX-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tesimide (CAS 35423-09-7): A 4‑Benzylideneisoquinoline‑1,3‑dione with Quantifiable Redox‑Driven Antiviral and Anti‑Inflammatory Differentiation for Research Procurement


Tesimide (CAS 35423-09-7, NSC‑356718) is a synthetic, small‑molecule 4‑benzylidene‑5,6,7,8‑tetrahydro‑1,3(2H,4H)‑isoquinolinedione derivative [1]. It is primarily recognized as an aryl/heteroarylidene pyridinedione with demonstrated anti‑inflammatory properties and has been further characterized as a redox‑reactive compound capable of redox cycling [2]. Recent high‑throughput screening efforts have also identified Tesimide as an inhibitor of SARS‑CoV‑2 nsp15 endoribonuclease, broadening its research utility beyond classical anti‑inflammatory models [3].

Why In‑Class Isoquinoline‑Diones or Generic NSAIDs Cannot Be Interchanged with Tesimide (CAS 35423-09-7)


Tesimide's pharmacological signature is not defined solely by its isoquinoline‑dione core but by the precise 4‑benzylidene substitution and its intrinsic redox‑cycling capacity . Simple substitutional variations on the isoquinoline‑1,3‑dione scaffold—such as N‑2 alkylation or C‑4 enamine formation—abolish activity against relevant targets like tyrosyl‑DNA phosphodiesterase 2 (TDP2) [1]. Furthermore, Tesimide's potent nsp15 endoribonuclease inhibition (IC50 0.75–1.09 μM) and pronounced redox activity in the Amplex Red assay (>100%) set it apart from both classical NSAIDs and non‑redox‑active antiviral hits [2]. These structure‑ and mechanism‑dependent differences render generic in‑class substitution inappropriate for experiments requiring Tesimide's specific polypharmacology or redox‑dependent modes of action.

Tesimide (CAS 35423-09-7) Quantitative Differentiation: Head‑to‑Head Antiviral Potency, Redox Signature, and Mitochondrial Uncoupling Data


Direct Head‑to‑Head Comparison of Tesimide vs. Exebryl‑1 and Piroxantrone in SARS‑CoV‑2 nsp15 Endoribonuclease Inhibition

In a high‑throughput drug repurposing screen against SARS‑CoV‑2 nsp15 endoribonuclease, Tesimide exhibited a secondary FRET assay IC50 of 1.09 μM and a tertiary FRET assay IC50 of 0.75 μM, placing it among the most potent inhibitors identified [1]. Direct head‑to‑head comparison with the lead compounds Exebryl‑1 (2° IC50 1.06 μM, 3° IC50 1.28 μM) and Piroxantrone (2° IC50 3.95 μM, 3° IC50 2.46 μM) reveals that Tesimide is essentially equipotent to Exebryl‑1 in the secondary assay but demonstrates 1.7‑fold greater potency in the tertiary assay and is 3.3‑fold more potent than Piroxantrone in the tertiary assay [1].

SARS‑CoV‑2 nsp15 endoribonuclease antiviral screening

Cross‑Study Comparison of Redox Activity: Tesimide vs. Non‑Redox‑Active nsp15 Inhibitors

Tesimide displays extreme redox activity, as quantified by an Amplex Red assay value of >100% (normalized to baseline), indicating robust hydrogen peroxide generation via redox cycling [1]. In contrast, the non‑redox‑active nsp15 inhibitors Exebryl‑1 and Piroxantrone show 0% activity in the same assay [1]. This stark difference (at least 100‑percentage‑point differential) classifies Tesimide as a redox‑active nuisance compound in many biochemical screens but simultaneously points to a distinct mechanism of action involving oxidative stress that is absent in the comparator molecules.

redox cycling Amplex Red assay assay interference mechanism of action

Differential Scanning Fluorimetry (DSF) Thermal Destabilization: Tesimide vs. Exebryl‑1

Tesimide induces a pronounced thermal destabilization of the nsp15 protein target, as evidenced by a ΔTm of −11.7 °C in differential scanning fluorimetry [1]. This strong negative shift contrasts sharply with the thermal stabilization observed for Exebryl‑1 (ΔTm = +0.1 °C) and the modest destabilization of Piroxantrone (ΔTm = −1.1 °C) [1]. The 11.8 °C difference between Tesimide and Exebryl‑1 suggests fundamentally different binding modes or effects on protein folding, with Tesimide likely acting as a protein denaturant or redox‑active disruptor rather than a classical competitive inhibitor.

thermal shift protein stability differential scanning fluorimetry mechanism of inhibition

Mitochondrial Uncoupling Activity: Tesimide as a Nonprotonophoric Uncoupler vs. Classical Protonophores

Tesimide is classified as a nonprotonophoric uncoupler of mitochondrial respiration, increasing oxygen consumption in isolated rat liver mitochondria by 204 units in a Respiratory Screening Technology (RST) assay [1]. While the magnitude of increase is identical to that of toxoflavin (204 units), Tesimide's nonprotonophoric mechanism distinguishes it from classical protonophoric uncouplers such as FCCP (carbonyl cyanide p‑trifluoromethoxyphenylhydrazone), which shuttle protons directly across the inner mitochondrial membrane [2]. This mechanistic distinction may result in a different toxicity profile and cellular effects compared to protonophores.

mitochondrial uncoupling nonprotonophoric oxygen consumption cytotoxicity

Structural Determinants for TDP2 Inhibition: 4‑Benzylidene Substitution vs. Other Isoquinoline‑1,3‑dione Modifications

Tesimide embodies the 4‑benzylideneisoquinoline‑1,3‑dione pharmacophore, which is essential for inhibition of tyrosyl‑DNA phosphodiesterase 2 (TDP2) [1]. Extensive SAR studies across 50 analogs reveal that any modification beyond the 4‑benzylidene motif—including N‑2 substitution, C‑4 enamine formation, or other C‑4 replacements—abrogates TDP2 inhibitory activity [1]. The best analog in this series, 12q, achieves an IC50 of 4.8 μM, whereas non‑benzylidene analogs show no detectable inhibition [1]. Tesimide, as a representative 4‑benzylidene derivative, is therefore structurally privileged for TDP2‑targeted research compared to other isoquinoline‑1,3‑diones lacking this critical substitution.

TDP2 tyrosyl‑DNA phosphodiesterase structure‑activity relationship cancer sensitization

Tesimide (CAS 35423-09-7): Validated Research Applications Based on Quantitative Differentiation Data


Antiviral Research: SARS‑CoV‑2 nsp15 Endoribonuclease Inhibitor Probe

Procure Tesimide as a positive control or chemical probe in biochemical and cellular assays investigating nsp15 endoribonuclease inhibition. Its well‑characterized IC50 values (1.09 μM and 0.75 μM in FRET‑based assays) and head‑to‑head performance against Exebryl‑1 and Piroxantrone [1] make it a reliable benchmark for screening new nsp15 inhibitors. The compound's potent redox activity (>100% Amplex Red) and thermal destabilization (−11.7 °C ΔTm) [1] further support its use in mechanistic studies exploring redox‑dependent viral enzyme inhibition.

Redox Biology and Assay Interference Studies

Utilize Tesimide as a definitive redox‑active control compound in high‑throughput screening campaigns. Its extreme Amplex Red activity (>100%) [1] provides a clear benchmark for identifying and eliminating redox‑cycling nuisance hits. Additionally, its classification as a nonprotonophoric mitochondrial uncoupler (204 oxygen consumption units in RST assay) [2] positions Tesimide as a valuable tool for studying mitochondrial dysfunction and redox‑driven cytotoxicity in cellular models.

Cancer Research: TDP2 Inhibition and Topoisomerase II Poison Sensitization

For laboratories investigating TDP2‑mediated DNA damage repair pathways, Tesimide serves as a representative 4‑benzylideneisoquinoline‑1,3‑dione scaffold with demonstrated activity in the low‑micromolar range [3]. SAR data confirm that this substitution pattern is essential for TDP2 inhibition, whereas other isoquinoline‑dione derivatives are inactive [3]. This makes Tesimide a suitable starting point for medicinal chemistry optimization aimed at sensitizing cancer cells to topoisomerase II poisons like etoposide.

Polypharmacology and Mechanism‑of‑Action Studies

Tesimide's unique combination of nsp15 inhibition, redox cycling, mitochondrial uncoupling, and TDP2 inhibition presents a polypharmacology profile that is rare among isoquinoline‑dione derivatives. Researchers studying multi‑target drug action or investigating the interplay between antiviral activity, oxidative stress, and DNA repair can use Tesimide as a tool compound to dissect these interconnected pathways [1][3].

Technical Documentation Hub

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